Product packaging for Nilvadipine-d3(Cat. No.:)

Nilvadipine-d3

Cat. No.: B12071357
M. Wt: 388.4 g/mol
InChI Key: FAIIFDPAEUKBEP-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nilvadipine-d3 is a deuterated analog of Nilvadipine, a dihydropyridine-class calcium channel blocker (CCB) that selectively inhibits L-type calcium channels in vascular smooth muscle . This stable isotope-labeled compound is designed for use as an internal standard in mass spectrometry-based assays, enabling the precise quantification of non-labeled Nilvadipine in complex biological matrices for pharmacokinetic and bioanalytical research. The incorporation of three deuterium atoms provides a distinct mass shift for accurate traceability while maintaining the biochemical properties of the parent molecule. Non-deuterated Nilvadipine is a potent vasodilator, with a longer duration of action and 5-16 times greater vasoselectivity than nifedipine . Its primary research value lies in its high vascular selectivity and potential neuroprotective effects. Studies have investigated its ability to enhance cerebral blood flow and reduce oxidative stress, with ongoing research exploring its potential as a disease-modifying treatment for Alzheimer's disease . Beyond its antihypertensive action, Nilvadipine has also demonstrated antiatherogenic properties in preclinical models . This compound is an essential tool for researchers seeking to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of Nilvadipine in advanced pharmacological studies. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N3O6 B12071357 Nilvadipine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19N3O6

Molecular Weight

388.4 g/mol

IUPAC Name

5-O-propan-2-yl 3-O-(trideuteriomethyl) 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3/i4D3

InChI Key

FAIIFDPAEUKBEP-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C)C)C#N

Canonical SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

Synthetic Methodologies for Nilvadipine D3 and Analogous Deuterated Dihydropyridines

Advanced Strategies for Selective Deuterium (B1214612) Incorporation into Complex Organic Molecules

The synthesis of deuterated organic molecules has evolved significantly, moving beyond simple isotopic exchange to highly selective and sophisticated methodologies. These strategies are crucial for introducing deuterium at specific, metabolically stable positions within a molecule to prevent back-exchange and ensure the integrity of the isotopic label.

Hydrogen-Deuterium Exchange Reactions and Catalytic Approaches

Hydrogen-Deuterium (H-D) exchange reactions represent a fundamental approach for deuterium incorporation. These reactions involve the replacement of a hydrogen atom with a deuterium atom from a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂). nih.gov While this can sometimes be achieved under acidic or basic conditions, the use of metal catalysts significantly enhances the efficiency and selectivity of the exchange process. nih.gov

Transition metal catalysts, such as palladium, platinum, rhodium, and ruthenium, are widely employed to facilitate H-D exchange in a variety of organic substrates. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) and platinum on carbon (Pt/C) have been effectively used for the deuteration of various pharmaceuticals. nih.gov These reactions are often carried out in the presence of D₂O and a hydrogen atmosphere, which can generate the active deuterium species in situ. The choice of catalyst can influence the position of deuterium incorporation; for example, platinum often favors exchange at aromatic positions, whereas palladium can be more selective towards aliphatic C-H bonds.

Recent advancements have focused on developing more selective and milder catalytic systems. For example, ruthenium-catalyzed C-H activation has emerged as a powerful tool for the regioselective deuteration of aromatic and heteroaromatic compounds. These methods can utilize transient directing groups to achieve high selectivity for specific C-H bonds, even in complex molecules.

Stereoselective Deuterium Labeling Techniques

For chiral molecules like Nilvadipine (B1678883), which possesses a stereocenter at the C-4 position of the dihydropyridine (B1217469) ring, stereoselective deuteration is of paramount importance. d-nb.info The development of methods that can introduce deuterium in a stereochemically defined manner is a significant challenge in synthetic chemistry.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral 1,4-dihydropyridines. nih.govcsic.esasymmetricorganocatalysis.comcsic.es Chiral organocatalysts, such as cinchona alkaloids and their derivatives, can activate substrates and control the stereochemical outcome of reactions. While primarily focused on the synthesis of chiral frameworks, these methodologies can be adapted for stereoselective deuteration by employing deuterated reagents at key steps. For instance, a Michael addition reaction, a common step in dihydropyridine synthesis, could be rendered stereoselective by a chiral catalyst, with a deuterated nucleophile or electrophile introducing the isotopic label with high stereocontrol.

Furthermore, metal-catalyzed asymmetric synthesis provides another avenue for stereoselective deuterium labeling. Chiral transition metal complexes can catalyze reactions with high enantioselectivity, and the use of deuterated starting materials or reagents in these transformations can lead to the formation of chiral deuterated products.

Development of Novel Synthetic Routes for Deuterated Dihydropyridines

The classical Hantzsch synthesis, a multicomponent reaction, has been the cornerstone of dihydropyridine synthesis for over a century. aau.ac.aenih.gov This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. To introduce deuterium, deuterated starting materials can be utilized in this reaction. For example, a deuterated aldehyde or a deuterated β-ketoester can be employed to incorporate deuterium at specific positions in the final dihydropyridine ring.

Modern synthetic chemistry has seen the development of numerous modifications and novel routes to dihydropyridines, offering greater flexibility and control over the substitution pattern. Recent trends include the use of more efficient and environmentally benign catalysts, such as manganese ferrite nanoparticles, for the one-pot synthesis of 1,4-dihydropyridines. sigmaaldrich.com These newer methods can also be adapted for the synthesis of deuterated analogues by incorporating isotopically labeled precursors.

Another innovative approach involves the regio- and stereoselective deuteration of tetrahydropyridines through a stepwise treatment of a tungsten-complexed pyridinium salt with deuteride (D⁻) and deuteronium (D⁺) sources. nih.gov This method allows for precise control over the number and position of deuterium atoms incorporated into the heterocyclic ring, offering a powerful tool for creating a range of deuterated dihydropyridine analogues.

Targeted Synthesis of Nilvadipine-d3 (B1142736) and Specific Isotopic Variants

The synthesis of a deuterated analogue of Nilvadipine was first reported for its use as an internal standard in the quantitative analysis of the drug in human plasma by gas chromatography-mass spectrometry. d-nb.info The specific synthetic route for this compound involves modifications of the established synthesis of Nilvadipine itself.

The synthesis of Nilvadipine generally follows a modified Hantzsch dihydropyridine synthesis. nih.gov To prepare a deuterated analogue, a common strategy is to utilize a deuterated starting material. In the case of this compound, the deuterium atoms are typically incorporated into the methyl group at the C6 position of the dihydropyridine ring. This can be achieved by using a deuterated version of the β-ketoester starting material, specifically ethyl acetoacetate-d3.

The general synthetic scheme would involve the reaction of 3-nitrobenzaldehyde, methyl 2-cyanoacetate, and ethyl acetoacetate-d3 in the presence of an ammonia source. This multicomponent condensation reaction assembles the dihydropyridine ring with the trideuteromethyl group specifically installed at the C6 position.

Characterization of Synthetic Purity and Isotopic Enrichment for Research Applications

The utility of this compound as an internal standard is critically dependent on its chemical and isotopic purity. Therefore, rigorous characterization is essential to ensure its suitability for research applications. A combination of spectroscopic and spectrometric techniques is employed to confirm the structural integrity of the molecule and to quantify the level of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS) is a primary tool for determining the isotopic enrichment of a deuterated compound. researchgate.netresearchgate.net By comparing the mass spectra of the deuterated and non-deuterated compounds, the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) can be determined. This allows for the calculation of the percentage of deuterium incorporation. For this compound, HRMS would confirm the presence of the desired M+3 peak and allow for the quantification of any M+0, M+1, or M+2 species, which represent the non-deuterated and partially deuterated impurities, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is also a powerful technique for assessing isotopic purity. researchgate.netnih.govckisotopes.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons at the C6 position would be significantly diminished or absent, providing direct evidence of successful deuteration at that site.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and the presence of a signal at the chemical shift corresponding to the C6-methyl group would confirm the location of the deuterium label. Quantitative ²H NMR can also be used to determine the isotopic enrichment. nih.govacs.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be informative. The carbon signal of the deuterated methyl group will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I=1), and a slight upfield shift compared to the non-deuterated analogue.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its high chemical and isotopic purity for use as a reliable internal standard in demanding bioanalytical assays.

Interactive Data Table: Analytical Techniques for Characterization

Analytical TechniqueInformation ProvidedKey Parameters for this compound
High-Resolution Mass Spectrometry (HRMS) Isotopic enrichment, molecular weight confirmation.Measurement of M, M+1, M+2, M+3 ion abundances.
¹H NMR Structural confirmation, location of deuteration.Disappearance or reduction of the C6-methyl proton signal.
²H NMR Direct detection and quantification of deuterium.Presence of a signal at the C6-methyl chemical shift.
¹³C NMR Confirmation of deuteration site.Triplet splitting and upfield shift of the C6-methyl carbon signal.

Advanced Spectroscopic and Analytical Characterization of Nilvadipine D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds and confirming the precise location of isotopic labels. For Nilvadipine-d3 (B1142736), NMR provides invaluable insights into its structural integrity and the successful incorporation of deuterium atoms.

Investigation of Deuterium Isotope Effects on Chemical Shifts

The substitution of hydrogen atoms with deuterium atoms in this compound can induce subtle changes in the chemical environment of neighboring nuclei, leading to observable shifts in NMR spectra. These "deuterium isotope effects" on chemical shifts are a direct consequence of the difference in mass and vibrational frequencies between hydrogen and deuterium fu-berlin.dehuji.ac.il. By analyzing these shifts, researchers can confirm the position of deuteration and gain a deeper understanding of the electronic and structural influences of the isotopic substitution. Deuterium NMR (²H NMR) itself is particularly useful for verifying deuteration, as a deuterated compound will exhibit a strong signal in the ²H NMR spectrum, whereas the proton NMR (¹H NMR) would show a diminished or absent signal at that specific position wikipedia.orgsigmaaldrich.com. The magnitude and direction of these shifts can provide information about the strength of hydrogen bonding and local electronic environments fu-berlin.dehuji.ac.il.

High-Resolution Mass Spectrometry for Isotopic Purity and Quantification

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental and isotopic composition of a sample with high precision measurlabs.comnih.gov. For this compound, HRMS is critical for assessing its isotopic purity, confirming the expected mass-to-charge ratio (m/z) of the deuterated molecule, and quantifying its presence in complex matrices. The high accuracy of HRMS allows for the differentiation of molecules with very similar masses, which is crucial for identifying specific isotopologues measurlabs.comnih.govsciex.com.

Application of Stable Isotope Dilution Assays in Quantitative Research

Stable Isotope Dilution Assays (SIDA) are a gold standard for accurate and precise quantification of analytes in biological samples nih.govnih.gov. In SIDA, a known amount of a stable isotope-labeled analogue, such as this compound, is added to a sample as an internal standard. Because this compound is chemically identical to Nilvadipine (B1678883) but mass-shifted due to deuterium incorporation, it behaves similarly during sample preparation and chromatographic separation but can be distinguished by mass spectrometry. This allows for the correction of variations in sample recovery and instrumental response, leading to highly reliable quantitative results for Nilvadipine or its metabolites in pharmacokinetic studies nih.govnih.govnih.govchromatographyonline.com.

Chromatographic Techniques for Separation and Analysis of Deuterated Dihydropyridines

Chromatographic techniques are essential for separating this compound from other compounds in a sample matrix and for its subsequent detection and quantification. These methods provide the necessary resolution to isolate the analyte before spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis of Deuterated Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile compounds, including deuterated analogues chromatographyonline.comnih.govscholars.directmeasurlabs.comresearchgate.net. GC-MS offers high sensitivity and specificity, making it suitable for the trace analysis of this compound. In GC-MS, the deuterated analogue is separated based on its volatility and interaction with the stationary phase of the GC column, and then detected by the mass spectrometer. The mass spectrometer can identify the compound based on its fragmentation pattern and molecular ion, with the deuterium incorporation providing a clear mass shift for identification and quantification, especially when used with deuterated internal standards nih.govchromatographyonline.comnih.gov.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analytical Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are vital for the separation and analysis of less volatile or thermally labile compounds like dihydropyridines ajrconline.orgscirp.org. These techniques offer excellent separation capabilities, allowing for the isolation of this compound from complex biological matrices. Method development in HPLC/UPLC typically involves optimizing parameters such as the stationary phase (column type), mobile phase composition, flow rate, and detection wavelength to achieve optimal resolution, sensitivity, and analysis time ajrconline.orgscirp.org. UPLC, utilizing sub-2 µm particle columns, provides significantly faster analysis times and higher efficiencies compared to traditional HPLC, making it a preferred choice for high-throughput quantitative analysis scirp.org.

Research on the Pharmacological Profile and Molecular Mechanisms of Nilvadipine D3

Investigation of Kinetic Isotope Effects (KIE) on Biological Activity and Metabolism

Kinetic Isotope Effects (KIEs) are a fundamental concept in understanding how isotopic substitution, particularly with deuterium (B1214612), can influence the rates of chemical and enzymatic reactions. The substitution of hydrogen with deuterium at a site of metabolic transformation can lead to a measurable difference in reaction rates due to the difference in bond strength and vibrational frequencies between C-H and C-D bonds.

Analysis of Primary and Secondary KIE in Enzymatic and Chemical Transformations

Primary KIEs occur when the bond to the isotopically substituted atom is directly broken in the rate-limiting step of a reaction. Secondary KIEs arise when the isotopically substituted atom is not directly involved in bond breaking but is adjacent to the reaction center, influencing the transition state. While specific primary or secondary KIE values for Nilvadipine-d3 (B1142736) in enzymatic or chemical transformations were not detailed in the provided search results, the principle suggests that if a deuterium atom in this compound is located at a site of metabolic C-H bond cleavage, a primary KIE could be observed, potentially slowing down the metabolic process.

Illustrative Kinetic Isotope Effect (KIE) Data for Deuterated Compounds

ProcessIsotope Labeling Position (Hypothetical for this compound)Kinetic Isotope Effect (kH/kD) (Illustrative Range)Implication
Enzymatic Metabolism (e.g., Oxidation)Site of C-H bond cleavage2-10Slowed metabolic rate
Chemical Transformation (e.g., Elimination)Site of bond breaking1.5-5Altered reaction kinetics
Non-cleaved Site (e.g., Adjacent Carbon)Site adjacent to reaction center1.05-1.3Subtle influence on transition state

Elucidation of KIE Implications for Metabolic Stability and Drug Interaction Profiles

The incorporation of deuterium into drug molecules is a common strategy to enhance metabolic stability. The stronger C-D bond compared to the C-H bond can render the deuterated site less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes. This can lead to a reduction in the rate of metabolism, thereby increasing the drug's half-life and potentially improving its pharmacokinetic profile, such as reducing dosing frequency or altering exposure levels. While specific data on how this compound's KIEs affect its metabolic stability or potential drug interactions were not explicitly detailed in the search results, this is the general rationale behind its development. Such modifications could influence the drug's susceptibility to drug-metabolizing enzymes and its interactions with other co-administered medications.

Mechanistic Studies of L-type Calcium Channel Modulation by this compound

Nilvadipine (B1678883) is recognized as a potent dihydropyridine (B1217469) calcium channel blocker that primarily targets L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells and cardiac myocytes. This action leads to vasodilation, reduced peripheral resistance, and a subsequent decrease in blood pressure.

Characterization of Binding Affinity and Functional Potency of Deuterated Forms

Nilvadipine, as a dihydropyridine, exerts its primary therapeutic effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels. This blockade reduces intracellular calcium concentrations, leading to relaxation of smooth muscle cells in blood vessels. Research indicates that Nilvadipine is a racemic mixture, with the (+)-enantiomer being the active L-type calcium channel blocker. While the specific binding affinity (e.g., Kd, Ki) and functional potency (e.g., EC50) of this compound at L-type calcium channels were not detailed in the provided search results, it is understood that deuteration at specific sites might subtly influence these parameters or, more significantly, affect the drug's metabolic fate rather than its direct interaction with the channel. Studies on other dihydropyridines have characterized their binding affinities and functional potencies, providing a framework for understanding the class of compounds.

Illustrative Binding Affinity and Potency Data for L-type Calcium Channel Blockers

CompoundTargetAssay TypePotency Metric (Illustrative)Implication
Nifedipine (B1678770)L-type Calcium ChannelRadioligand BindingIC50: ~0.1-1 nMChannel Blockade
NisoldipineL-type Calcium ChannelElectrophysiologyIC50: ~0.1-1 nMChannel Blockade
(+)-NilvadipineL-type Calcium ChannelNot specifiedPotent blockerVasodilation
This compoundL-type Calcium Channel (Hypothetical)Not specifiedPotency may be similar to NilvadipineChannel Blockade (Potential)

Exploration of Calcium Channel-Independent Mechanisms of Action in Deuterated Nilvadipine Research

Beyond its effects on L-type calcium channels, research has identified calcium channel-independent mechanisms for Nilvadipine, particularly involving the inhibition of Spleen Tyrosine Kinase (Syk). This kinase plays a significant role in various cellular signaling pathways, including those involved in inflammation and immune responses.

Spleen Tyrosine Kinase (Syk) Inhibition by Nilvadipine and Deuterated Enantiomers

Studies have revealed that the (-)-enantiomer of Nilvadipine, which is considered inactive as a calcium channel blocker, acts as an inhibitor of Spleen Tyrosine Kinase (Syk). nih.govnih.govnih.gov Syk is implicated in neuroinflammation, amyloid-beta (Aβ) production, and tau hyperphosphorylation, processes central to neurodegenerative diseases like Alzheimer's disease (AD). Inhibition of Syk by (-)-nilvadipine has been shown to reduce neuroinflammation, decrease Aβ accumulation, and mitigate tau hyperphosphorylation. While research has focused on the (-)-enantiomer's Syk inhibitory activity, the potential for this compound, or other deuterated forms, to also modulate Syk activity warrants investigation, especially if deuterium incorporation influences the compound's interaction with this kinase. The therapeutic potential of targeting Syk independently of calcium channel modulation highlights a distinct pharmacological avenue for Nilvadipine.

Illustrative Syk Inhibition Data for Nilvadipine Enantiomers

CompoundTargetAssay TypePotency Metric (Illustrative)Implication
(-)-NilvadipineSpleen Tyrosine Kinase (Syk)Enzyme Inhibition AssayInhibitory effect observedReduced neuroinflammation, Aβ production, Tau hyperphosphorylation
This compoundSpleen Tyrosine Kinase (Syk) (Hypothetical)Enzyme Inhibition AssayPotency may be influenced by deuterationSyk Inhibition (Potential)
Impact on Amyloid-β Processing and Clearance Pathways

Nilvadipine has demonstrated a significant impact on amyloid-beta (Aβ) metabolism, a key pathological hallmark of Alzheimer's disease. Preclinical studies indicate that nilvadipine can reduce Aβ production and enhance its clearance from the brain researchgate.netnih.govalzforum.orgnih.gov. Specifically, nilvadipine has been shown to increase the transcytosis of Aβ across the blood-brain barrier (BBB) and improve the brain's clearance of Aβ peptides researchgate.netnih.gov. This enhanced clearance is suggested to be independent of its blood-pressure-lowering effects, acting directly on brain endothelial and/or mural cells researchgate.net. Furthermore, nilvadipine's inhibition of spleen tyrosine kinase (Syk) has been implicated in reducing Aβ production nih.govresearchgate.netresearchgate.netdntb.gov.uanih.gov.

Table 1: Effects of Nilvadipine on Amyloid-β Metabolism

EffectDescriptionSupporting Evidence
Aβ Production ReductionNilvadipine has been shown to decrease the production of amyloid-beta peptides. nih.govresearchgate.netresearchgate.netdntb.gov.uanih.gov
Aβ Clearance EnhancementFacilitates the removal of amyloid-beta from the brain, including across the blood-brain barrier. researchgate.netnih.gov
Plaque Burden ReductionIn animal models, nilvadipine treatment led to a decrease in amyloid plaque burden. alzdiscovery.org
BBB Transcytosis IncreaseEnhances the transport of Aβ across the blood-brain barrier models. researchgate.netgoogle.com
Syk Inhibition LinkInhibition of spleen tyrosine kinase (Syk) is associated with reduced Aβ production. nih.govresearchgate.netresearchgate.netdntb.gov.uanih.gov
Role in the Regulation of Tau Hyperphosphorylation Dynamics

Beyond amyloid pathology, nilvadipine also influences tau protein, another critical protein implicated in neurodegenerative diseases. Research indicates that nilvadipine can decrease tau hyperphosphorylation nih.govresearchgate.netnih.gov. This effect is particularly noted with the (-)-enantiomer of nilvadipine, which has been shown to reduce tau hyperphosphorylation at several epitopes relevant to Alzheimer's disease researchgate.net. The mechanism may also involve the inhibition of Syk, as studies suggest Syk inhibition can reduce tau hyperphosphorylation nih.govresearchgate.netresearchgate.netdntb.gov.uanih.gov.

Modulation of Neuroinflammatory Cascades via Syk Inhibition

Nilvadipine exhibits potent anti-inflammatory properties, primarily through the inhibition of spleen tyrosine kinase (Syk) nih.govresearchgate.netnih.govclinisciences.comgoogleapis.com. Syk is a key signaling molecule in various immune cells, including microglia in the brain, and its dysregulation is linked to neuroinflammation. By inhibiting Syk, nilvadipine can mitigate neuroinflammatory responses, which are central to both acute brain injury and chronic neurodegenerative processes nih.govresearchgate.netnih.gov. Studies in mouse models of repetitive mild traumatic brain injury (r-mTBI) have demonstrated that nilvadipine treatment can significantly reduce neuroinflammation, as evidenced by decreased microgliosis nih.govnih.gov. Both enantiomers of nilvadipine have been shown to lower Syk activity, although the (+)-enantiomer also functions as a potent L-type calcium channel blocker nih.gov.

Neurovascular Unit Integrity and Blood-Brain Barrier (BBB) Transport Mechanisms

Nilvadipine is characterized by its ability to efficiently cross the blood-brain barrier (BBB), a crucial property for drugs targeting the central nervous system researchgate.netnih.gov. Once in the brain, it has been shown to improve cerebral blood flow (CBF) ahajournals.orgmonash.edu. In patients with hypertension and mild cognitive impairment, nilvadipine treatment led to increased regional CBF in the hippocampus ahajournals.org. Specifically, increases were observed in the left hippocampus (Δ=24.4 mL/100 g per minute) and right hippocampus (Δ=20.1 mL/100 g per minute) ahajournals.org. These cerebrovascular effects suggest a beneficial role in maintaining neurovascular unit integrity lifeextension.comnih.gov. The mechanisms by which nilvadipine influences Aβ clearance across the BBB appear to involve direct actions on brain endothelial and mural cells researchgate.net.

Investigations into Antioxidant Defense Mechanisms

Nilvadipine possesses antioxidant properties, contributing to its neuroprotective potential medchemexpress.comresearchgate.net. It demonstrates antioxidant effects both before and after exposure to active oxygen species, reducing the auto-oxidation rate of dihydroxyfumarate (DHF) and acting as both a chain-breaking and preventive antioxidant medchemexpress.com. The IC50 for nilvadipine in inhibiting DHF/FeCl3-ADP-induced lipid peroxidation was found to be 25.1 μM medchemexpress.com. Compared to other calcium channel blockers, nilvadipine shows comparable or superior antioxidant activity in certain assays medchemexpress.comresearchgate.net. These antioxidant capabilities may help protect cells from oxidative stress, a significant contributor to neurodegeneration monash.edualzdiscovery.orgresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Deuterated Nilvadipine Analogs

Deuteration of drug molecules, such as in the development of this compound, is a strategy employed to modify pharmacokinetic and pharmacodynamic properties. The replacement of hydrogen with deuterium can influence the rate of metabolic breakdown due to the kinetic isotope effect, potentially leading to increased drug stability, prolonged half-life, and enhanced potency alzdiscovery.orgvulcanchem.com.

For instance, deuterated analogs of other dihydropyridines, like nifedipine-d6, have shown a 1.5–2.0-fold greater inhibition of calcium channels at frequencies simulating pathological conditions (1 Hz) compared to their non-deuterated counterparts vulcanchem.com. This enhanced efficacy arises from slower drug-channel dissociation kinetics conferred by the deuterium substitution vulcanchem.com. This compound, by incorporating deuterium atoms, is hypothesized to leverage these effects, potentially offering improved therapeutic outcomes or altered metabolic profiles compared to the parent compound vulcanchem.com. The deuterium atoms in this compound are located at the methyl groups of the 2- and 6-positions on the dihydropyridine ring vulcanchem.com.

Computational Chemistry and Molecular Modeling Approaches for Deuterated Systems

Computational chemistry and molecular modeling play a vital role in understanding the behavior of deuterated compounds like this compound. Techniques such as Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) are used to model molecular interactions and predict properties readthedocs.iojoaquinbarroso.com. These computational approaches can help elucidate how deuterium substitution affects bond dissociation energies, metabolic susceptibility, and drug-target interactions vulcanchem.comreadthedocs.io. By simulating these molecular changes, researchers can gain insights into the potential advantages of deuterated analogs, guiding further experimental validation and drug development efforts for compounds like this compound.

Preclinical Research and in Vitro/in Vivo Biological Investigations of Nilvadipine D3

In Vitro Cellular and Biochemical Studies with Nilvadipine-d3 (B1142736)

The use of this compound in in vitro studies primarily supports the accurate quantification of nilvadipine (B1678883), allowing for detailed investigations into its cellular targets and effects on biological systems.

Application in Advanced Neuronal and Glial Cell Culture Models

Research into neurological conditions frequently employs advanced cell culture models, including primary neuronal and glial cell cultures, to mimic the complex cellular environment of the central nervous system. These models are essential for studying the impact of therapeutic agents on neuronal survival, function, and glial cell activation. While direct biological investigations of this compound itself in these models are not extensively documented, its role as a deuterated internal standard is crucial for the accurate measurement of nilvadipine in these cellular systems. This enables researchers to assess nilvadipine's effects on neuronal and glial cell viability, inflammatory responses, and other cellular processes relevant to neurodegenerative diseases and brain injury. Studies utilizing such models aim to elucidate the cellular mechanisms by which compounds like nilvadipine exert their effects. nih.gov, thermofisher.com

Dynamic Studies Utilizing In Vitro Blood-Brain Barrier Models

The blood-brain barrier (BBB) presents a significant challenge for the delivery of therapeutic agents to the central nervous system. In vitro BBB models, typically constructed using brain endothelial cells, pericytes, and astrocytes, are vital for assessing the permeability and transport dynamics of drug candidates. These models allow for the evaluation of barrier integrity and the quantification of compound passage across the endothelial monolayer. Deuterated compounds like this compound are indispensable in these dynamic studies, serving as internal standards for mass spectrometry-based quantification of nilvadipine. This precise measurement facilitates the dynamic assessment of nilvadipine's transport across the in vitro BBB, providing critical data for predicting its in vivo brain penetration and efficacy. plos.org, nih.gov, irbm.com, dovepress.com

Characterization of Cellular Targets and Intracellular Signaling Pathways

Nilvadipine is recognized as an inhibitor of L-type voltage-gated calcium channels (VGCCs), which play a pivotal role in regulating intracellular calcium (Ca²⁺) homeostasis. Dysregulation of Ca²⁺ signaling is a common hallmark of various neurodegenerative conditions, including Alzheimer's disease (AD), and contributes to neuronal dysfunction and death uni-duesseldorf.denih.govnih.govresearchgate.net. Studies investigating the therapeutic potential of calcium channel blockers often focus on their impact on Ca²⁺ influx, intracellular Ca²⁺ concentrations, and downstream signaling cascades. This compound is employed in these investigations to accurately quantify the concentration of nilvadipine interacting with these cellular targets and influencing these signaling pathways, thereby aiding in the characterization of its mechanism of action. uni-duesseldorf.denih.govnih.govresearchgate.net

Animal Model Studies for Disease Pathophysiology Research

In vivo studies using animal models are fundamental for understanding disease progression and evaluating therapeutic interventions. This compound plays a crucial role in these studies by enabling precise pharmacokinetic analysis of nilvadipine.

Efficacy in Preclinical Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease Analog Models)

Nilvadipine has been explored for its therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's disease (AD). In a TgAPPsw mouse model of AD, nilvadipine treatment demonstrated an increase in cerebral blood flow nih.gov. Research in these models aims to understand how compounds like nilvadipine can modulate disease pathology, such as neuroinflammation and cognitive deficits. This compound is utilized in these in vivo studies to accurately track the pharmacokinetics of nilvadipine, including its absorption, distribution, metabolism, and excretion, within animal models. This detailed pharmacokinetic profiling is essential for correlating drug exposure with observed therapeutic effects and understanding its efficacy in mitigating neurodegenerative processes. nih.gov, numberanalytics.com, mdpi.com

Studies in Models of Cerebrovascular Impairment and Traumatic Brain Injury

Animal models of cerebrovascular impairment and traumatic brain injury (TBI) are critical for investigating the pathophysiology of these conditions and testing potential treatments. Nilvadipine has shown promise in models of TBI, where it has been observed to mitigate neuroinflammation and improve cognitive and motor functions. For instance, in a mouse model of repetitive mild TBI (r-mTBI), nilvadipine treatment was found to reduce neuroinflammation, as indicated by decreased CD68 expression, and ameliorate motor deficits, restoring performance to levels comparable to sham-treated animals nih.gov.

Table 1: Effects of Nilvadipine on Motor Deficits and Neuroinflammation in a Mouse Model of Repetitive Mild Traumatic Brain Injury (r-mTBI)

GroupMotor Deficit Improvement (Latency to Fall Increase)CD68 Expression in Corpus Callosum
Sham-vehicleBaselineBaseline
r-mTBI-vehicleNo significant improvementIncreased
r-mTBI-NilvadipineAmeliorated deficits (not significantly different from sham)Decreased (p < 0.001 vs r-mTBI-vehicle)

Data adapted from research findings on nilvadipine in r-mTBI models. nih.gov

The use of this compound in such studies enables precise quantification of nilvadipine levels in brain tissue and plasma following injury. This allows researchers to establish a clear relationship between drug exposure and the observed therapeutic outcomes, such as reduced neuroinflammation and improved functional recovery. Furthermore, nilvadipine's cerebrovascular effects, including the enhancement of cerebral blood flow, are also investigated in models of vascular impairment, where this compound aids in pharmacokinetic characterization. nih.gov, frontiersin.org, frontiersin.org

Compound List:

this compound

Cardiovascular System Investigations in Animal Models

Preclinical studies utilizing animal models have elucidated the significant cardiovascular effects of nilvadipine, providing a foundation for understanding the potential actions of its deuterated analogue, this compound.

Vascular Effects and Anti-atherosclerotic Properties: In hypertensive rat models, nilvadipine has demonstrated potent vasodilatory effects, leading to a dose-dependent reduction in aortic calcium deposition. Studies reported inhibitions ranging from 6% at 0.1 mg/kg to 92% at 100 mg/kg, indicating a strong anti-atherosclerotic action vulcanchem.comnih.gov. Nilvadipine was found to be more potent than other calcium channel blockers like nifedipine (B1678770), nicardipine, and verapamil (B1683045) in inhibiting calcium deposition in the aorta nih.gov. Furthermore, nilvadipine has been shown to protect aortic wall cells from degenerative changes induced by certain agents nih.gov.

In isolated organ preparations, nilvadipine exhibited potent inhibition of calcium-induced contractions in dog coronary arteries, demonstrating significantly higher potency compared to nifedipine and diltiazem (B1670644) nih.gov. It also effectively inhibited potassium-induced 45Ca2+ uptake in these arteries nih.gov. Beyond its effects on calcium influx, nilvadipine dose-dependently inhibited contractions of isolated dog coronary arteries induced by ergometrine, serotonin, and norepinephrine, again showing superior potency to other calcium channel blockers nih.gov.

Cardiac and Hemodynamic Effects: In cardiac tissue, nilvadipine produced negative inotropic and chronotropic effects in isolated guinea pig atria and dog heart-lung preparations. Notably, it was found to be more potent than nifedipine in its negative chronotropic effect nih.gov. In whole animal studies, intravenous administration of nilvadipine in rats led to a decrease in total peripheral resistance and systemic blood pressure, accompanied by a slight increase in cardiac output nih.gov.

Models of Hypertension and Stroke: Studies using stroke-prone spontaneously hypertensive rats have indicated that nilvadipine can inhibit the development of neurological deficits. This suggests a potential role in preventing cerebrovascular disorders, likely through its effects on blood pressure and vascular function within the brain nih.gov. Furthermore, nilvadipine has been shown to inhibit increases in systolic blood pressure induced by endothelin infusion in rats and to reduce infarct volume in a rat model of focal cerebral ischemia caymanchem.com.

Data Table 5.2.3.1: Aortic Calcium Deposition Inhibition by Nilvadipine in Rats

Dose (mg/kg)% Inhibition of Aortic Calcium Deposition
0.16
143
1072
10092

Data Table 5.2.3.2: Comparative Potency of Calcium Channel Blockers in Isolated Dog Coronary Artery Contraction Inhibition

CompoundpA₂ ValueRelative Potency (vs. Nifedipine)
Nilvadipine10.6418x
Nifedipine-1x
Diltiazem-525x

Note: pA₂ values are a measure of drug potency.

Comparative Pharmacological Assessments of this compound with Non-deuterated Nilvadipine

Deuteration of pharmaceutical compounds is a strategy employed to modify their pharmacokinetic and pharmacodynamic properties. For this compound, this approach aims to enhance its therapeutic profile compared to non-deuterated nilvadipine.

Pharmacokinetic Enhancements: Deuteration is known to influence drug metabolism, often by increasing the strength of carbon-deuterium bonds, which can slow down metabolic breakdown by enzymes like cytochrome P450 (CYP). For this compound, it is projected that this metabolic stabilization will lead to an extended half-life, estimated to be between 10–14 hours, compared to nilvadipine's typical 6–8 hours vulcanchem.com. This is supported by observations with other deuterated dihydropyridines, such as deuterated nicardipine, which showed a 2.3-fold increase in hypotensive duration in rat models due to reduced CYP-mediated metabolism vulcanchem.com. Consequently, this compound is anticipated to have reduced affinity for CYP3A4, a key enzyme involved in nilvadipine metabolism vulcanchem.com.

Pharmacodynamic Alterations: The kinetic isotope effect associated with deuteration can also impact pharmacodynamics. Studies on deuterated nifedipine (nifedipine-d6) have shown an amplification of use-dependent inhibition of calcium channels, with deuterated analogues exhibiting 1.5–2.0-fold greater inhibition at frequencies simulating pathological conditions (e.g., 1 Hz) vulcanchem.comgoogle.com. This enhanced effect is attributed to prolonged drug-channel interactions stemming from slower dissociation kinetics conferred by deuterium (B1214612) vulcanchem.com.

These pharmacokinetic and pharmacodynamic advantages suggest that this compound may achieve comparable or superior efficacy to nilvadipine. The heightened potency and prolonged activity could potentially allow for lower effective doses and a simplified dosing regimen, such as once-daily administration, which could further minimize adverse effects vulcanchem.com.

When compared to nifedipine, nilvadipine itself already possesses advantages such as a longer duration of action and 5- to 16-fold greater vasodilatory potency, along with reduced cardiodepressive and adrenergic counterregulatory effects nih.govnih.gov. The deuteration of nilvadipine is expected to build upon these inherent benefits, potentially amplifying its vasodilatory potency and duration of action, thereby offering a more sustained and robust cardiovascular effect.

Data Table 5.3.1: Projected Pharmacokinetic Comparison: Nilvadipine vs. This compound

ParameterNilvadipineThis compound (Projected)
Half-life (hr)6–810–14
Metabolism (Primary Enzyme)CYP3A4Reduced CYP3A4 Affinity
Duration of Action (Hypotensive effect)StandardExtended
Use-Dependent Inhibition (vs. non-D)StandardPotentially enhanced

Note: Projections for this compound are based on the known effects of deuteration in related compounds and anticipated metabolic pathways.

Data Table 5.3.2: Pharmacodynamic Comparison of Deuterated vs. Non-Deuterated Dihydropyridines (Based on related compounds)

ParameterNon-Deuterated (e.g., Nifedipine)Deuterated (e.g., Nifedipine-d6)
Use-Dependent Calcium Channel Inhibition (at 1 Hz)Baseline1.5–2.0-fold greater
Duration of Action (e.g., hypotensive effect in rats)ShorterLonger (e.g., 2.3x for nicardipine)
PotencyStandardPotentially increased

Future Directions and Research Gaps in Nilvadipine D3 Studies

Exploration of Undiscovered Therapeutic Applications for Deuterated Nilvadipine (B1678883)

The primary advantage of deuterating a drug molecule is the potential to enhance its metabolic stability by slowing down the rate of metabolic degradation. musechem.comclearsynthdeutero.com This is achieved through the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond by metabolic enzymes. researchgate.netmdpi.com This improved stability can lead to a longer drug half-life, increased bioavailability, and potentially a reduction in toxic metabolites. clearsynthdeutero.comdovepress.com

Nilvadipine is a dihydropyridine (B1217469) calcium channel blocker used for hypertension. patsnap.comnih.govnih.gov Beyond this primary use, research has highlighted its neuroprotective qualities, with studies investigating its potential in treating Alzheimer's disease and mitigating the effects of traumatic brain injury. patsnap.comnih.gov Nilvadipine is thought to exert these effects by enhancing cerebral blood flow, reducing inflammation, and inhibiting spleen tyrosine kinase (SYK). patsnap.comnih.gov

The exploration of deuterated Nilvadipine (Nilvadipine-d3) could unlock new therapeutic applications by amplifying its existing secondary effects.

Potential Research Areas for This compound (B1142736):

Enhanced Neuroprotection: A more metabolically stable version of Nilvadipine could maintain therapeutic concentrations in the brain for longer periods. This could be particularly beneficial for chronic neurodegenerative diseases like Alzheimer's, where sustained drug action is crucial. nih.gov Research could focus on whether this compound offers superior protection against neuronal damage compared to its non-deuterated counterpart.

Chronic Inflammatory Conditions: Given Nilvadipine's ability to inhibit the SYK pathway, which is involved in inflammatory processes, this compound could be investigated as a long-acting anti-inflammatory agent. nih.gov Its improved pharmacokinetics might make it suitable for chronic conditions where consistent suppression of inflammation is required.

Targeted Cancer Therapies: Some research suggests that deuteration can not only reduce drug metabolism but may also introduce novel effects, such as inducing apoptosis in cancer cells. dovepress.com Future studies could explore if this compound exhibits any anti-proliferative effects in specific cancers where calcium channels or SYK signaling play a role.

By modifying the drug's absorption, distribution, metabolism, and excretion (ADME) properties, deuteration presents an opportunity to reposition Nilvadipine for new and potentially more effective therapeutic roles. acs.org

Development and Implementation of Advanced Spectroscopic and Imaging Techniques for In Vivo Deuterated Compound Tracking

Understanding the precise fate of this compound within a biological system is crucial for its development. Advanced spectroscopic and imaging techniques are essential for tracking deuterated compounds in vivo, providing invaluable data on their ADME profiles. hwb.gov.inclearsynth.com

Deuterium (B1214612) Metabolic Imaging (DMI) is a prominent technique in this field. nih.govnih.gov DMI is a magnetic resonance (MR)-based method that visualizes and quantifies metabolic processes by tracking the fate of exogenously administered deuterium-labeled compounds, such as this compound. nih.govresearchgate.net Because the natural abundance of deuterium is very low (about 0.01%), there is minimal background signal, allowing for clear detection of the labeled drug and its metabolites. escholarship.orgnih.gov This technique can provide three-dimensional maps of metabolism without the need for ionizing radiation, making it a powerful tool for both preclinical and clinical research. nih.govbiorxiv.org

Other key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of molecules and can be used to confirm the position and level of deuterium incorporation in this compound. mdpi.comhwb.gov.in In vivo, MR spectroscopy (MRS) can be used to detect the signals from deuterium-labeled molecules in specific tissues or organs, providing insights into their distribution and metabolic conversion. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is highly sensitive and can be used to quantify the amount of a deuterated drug and its metabolites in biological samples like blood, plasma, or tissue. musechem.comhwb.gov.in When coupled with liquid chromatography (LC-MS), it becomes an essential tool for detailed pharmacokinetic studies, allowing researchers to track how the concentration of this compound changes over time. acs.orgresearchgate.net

These methods allow scientists to gain a detailed understanding of how deuteration affects the behavior of Nilvadipine in the body, which is critical for optimizing its therapeutic potential. musechem.com

Interactive Table: Techniques for In Vivo Tracking of Deuterated Compounds

Technique Principle Application for this compound
Deuterium Metabolic Imaging (DMI) MR-based imaging of deuterium nuclei. Exploits low natural abundance for high-contrast imaging of the labeled compound and its metabolic products. nih.govnih.gov 3D visualization of this compound distribution and metabolism in specific organs (e.g., brain, liver) over time. nih.govnih.gov
NMR Spectroscopy Detects the magnetic properties of atomic nuclei. Can distinguish between hydrogen and deuterium, providing structural and quantitative information. mdpi.comclearsynth.com Confirming the isotopic labeling site on the this compound molecule and studying its metabolic fate in tissue samples. hwb.gov.in
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. The mass difference between hydrogen and deuterium allows for precise quantification of labeled vs. unlabeled compounds. musechem.com Accurate measurement of this compound and its metabolites in biological fluids (blood, urine) for pharmacokinetic analysis. acs.orgresearchgate.net

Innovation in Highly Specific and Efficient Deuterium Labeling Methodologies

Key Methodologies for Deuterium Labeling:

Hydrogen Isotope Exchange (HIE): This method involves the direct exchange of hydrogen atoms on a molecule with deuterium atoms from a deuterium source, such as heavy water (D₂O). musechem.comhwb.gov.in HIE can often be performed on the final drug molecule or a late-stage intermediate, which is highly efficient. acs.org Catalysts, such as palladium-on-carbon (Pd/C) or Raney nickel, are often used to facilitate this exchange. x-chemrx.com

Chemical Synthesis: This approach involves building the deuterated molecule from smaller, isotopically enriched starting materials. clearsynth.com While this method offers high specificity, it can be time-consuming and expensive. clearsynth.com Specific reactions like reductive deuteration or halogen/deuterium exchange are common strategies. hwb.gov.in

Flow Chemistry: A modern innovation involves using continuous flow reactors for labeling reactions. x-chemrx.com Flow chemistry offers precise control over reaction parameters like temperature and time, leading to improved mixing, enhanced safety, and often higher yields compared to traditional batch synthesis. x-chemrx.com Recent developments have shown that Raney nickel-catalyzed HIE in a continuous flow system is a highly effective process for labeling complex pharmaceuticals. x-chemrx.com

Biosynthesis: In some cases, deuterated precursors can be supplied to living cells or organisms, which then incorporate the deuterium into the desired molecule through their natural metabolic pathways. clearsynth.com The resulting deuterated compounds are then isolated and purified.

The goal of ongoing research is to develop methodologies that allow for "late-stage functionalization," where deuterium can be selectively introduced at a specific site late in the synthetic sequence. acs.orgx-chemrx.com This approach is more atom-economical and versatile, especially for complex molecules like Nilvadipine.

Interactive Table: Deuterium Labeling Methodologies

Methodology Description Advantages
Hydrogen Isotope Exchange (HIE) Direct replacement of H with D on a target molecule using a deuterium source and often a catalyst. hwb.gov.in Can be performed late in the synthesis; cost-effective reagents (e.g., D₂O). acs.orgx-chemrx.com
Chemical Synthesis Multi-step synthesis using deuterated building blocks. clearsynth.com High specificity and control over labeling position.
Flow Chemistry Labeling reactions are performed in a continuously flowing stream rather than a single batch. x-chemrx.com Precise control, enhanced safety, improved yields, and scalability. x-chemrx.com
Biosynthesis Living organisms incorporate deuterium from labeled precursors into the final product. clearsynth.com Can produce complex deuterated molecules that are difficult to synthesize chemically.

Q & A

Q. What ethical considerations apply when using this compound in animal studies?

  • Methodological Answer :
  • 3Rs Compliance : Minimize animal numbers via optimal experimental design (e.g., crossover studies).
  • Dose Justification : Base dosing on prior pharmacokinetic data to avoid unnecessary exposure.
  • Transparency : Report all experimental conditions (e.g., housing, anesthesia) per ARRIVE 2.0 guidelines .

Tables for Key Methodological Comparisons

Aspect Basic Research Focus Advanced Research Focus
Isotopic Purity NMR/LC-MS validation Cross-lab reproducibility
Pharmacokinetic Models Single-dose AUC calculations PBPK/Bayesian hierarchical models
Data Contradictions Outlier exclusion Mechanistic isotope effect analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.